3-Methyl-2,1-benzoxazole

描述

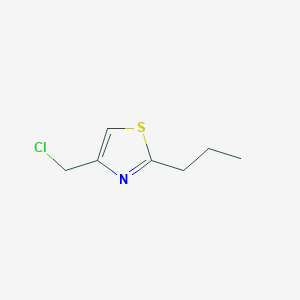

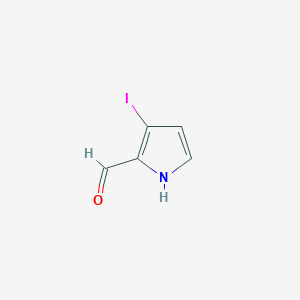

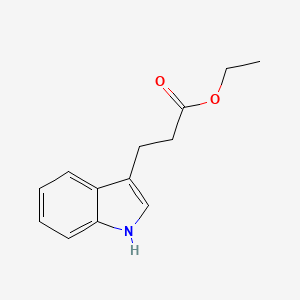

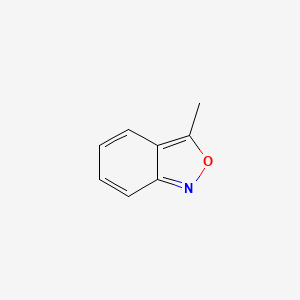

3-Methyl-2,1-benzoxazole is an aromatic organic compound with a molecular formula C8H7NO . It is a derivative of benzoxazole, which is a benzene-fused oxazole ring structure . The benzoxazole moiety is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

Synthesis Analysis

Benzoxazole derivatives have been synthesized using a variety of well-organized synthetic methodologies . These methods often involve the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The synthesis of benzoxazole derivatives has seen a large upsurge in recent years .

Molecular Structure Analysis

The structure of benzoxazole derivatives has been confirmed by IR, 1H/13C-NMR, and mass spectroscopy . The benzoxazole moiety is a bicyclic planar molecule . The title compound, C9H7NO3, crystallizes in the monoclinic (P21) space group .

Chemical Reactions Analysis

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They have been synthesized via different pathways, including one-pot synthesis and sequential multistep synthesis .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives have been studied using various techniques . The compounds have been screened for their in vitro antimicrobial activity against various bacteria and fungal strains .

科学研究应用

Synthetic Organic Chemistry

3-Methyl-2,1-benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Medicinal Applications

The benzoxazole motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Pharmaceutical Applications

Benzoxazole derivatives have been used in the synthesis of various pharmaceutical compounds due to their wide spectrum of pharmacological activities . They have been used in the treatment of various diseases including cancer .

Industrial Applications

In the industrial sector, 3-Methyl-2,1-benzoxazole has been used in the synthesis of bis-styryl dyes . These dyes have various applications in industries such as textiles, plastics, and printing inks.

HIV-Reverse Transcriptase Inhibitor Synthesis

3-Methyl-2,1-benzoxazole condenses with aromatic aldehyde having acidic protons during the synthesis of HIV-reverse transcriptase inhibitor L-696,299 . This highlights its importance in the development of antiviral drugs.

Antimicrobial Activity

A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial and antifungal activities . The compounds showed significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to ofloxacin and fluconazole .

Anticancer Activity

The benzoxazole compounds were also evaluated for their in vitro anticancer activity against the human colorectal carcinoma (HCT116) cancer cell line . Some compounds showed promising anticancer activity in comparison to 5-fluorouracil .

Heterocyclic Synthesis

3-Methyl-2,1-benzoxazole has been used in the synthesis of heterocyclic scaffolds . These scaffolds are important in the development of new chemical entities for various therapeutic applications .

作用机制

Target of Action

3-Methyl-2,1-benzoxazole, like other benzoxazole derivatives, has a diverse range of biological targets. The compound’s primary targets include various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases that are implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . These interactions result in changes to the function of the target proteins or enzymes, thereby affecting the biochemical pathways they are involved in .

Biochemical Pathways

Benzoxazole derivatives, including 3-Methyl-2,1-benzoxazole, have the ability to target a wide range of metabolic pathways and cellular processes in disease pathology . For instance, they can inhibit the activity of DNA topoisomerases, which are crucial for DNA replication, transcription, and repair . They can also inhibit protein kinases, which play key roles in cell signaling . By targeting these enzymes, 3-Methyl-2,1-benzoxazole can disrupt the normal functioning of these pathways, leading to various downstream effects.

Pharmacokinetics

The bioavailability of benzoxazole derivatives can be influenced by their chemical structure and the presence of functional groups .

Result of Action

The result of the action of 3-Methyl-2,1-benzoxazole can vary depending on the specific target and disease context. For instance, benzoxazole derivatives have shown potent anticancer activity . They can also exhibit antimicrobial activity, with some derivatives showing high activity against certain bacterial and fungal species .

Action Environment

The action, efficacy, and stability of 3-Methyl-2,1-benzoxazole can be influenced by various environmental factors. For instance, the presence of electron-withdrawing groups can improve the antimicrobial activity of benzoxazole derivatives against certain bacterial species . More research is needed to fully understand how different environmental factors influence the action of 3-Methyl-2,1-benzoxazole.

安全和危害

未来方向

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . There is an increasing number of studies on benzoxazole-containing compounds, and the unique benzoxazole scaffold exhibits an impressive potential for future research .

属性

IUPAC Name |

3-methyl-2,1-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-7-4-2-3-5-8(7)9-10-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQDGMRYMRFKRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=NO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295026 | |

| Record name | 3-methyl-2,1-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2,1-benzoxazole | |

CAS RN |

4127-53-1 | |

| Record name | NSC99340 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methyl-2,1-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromopyrido[3,4-d]pyridazine](/img/structure/B3052346.png)